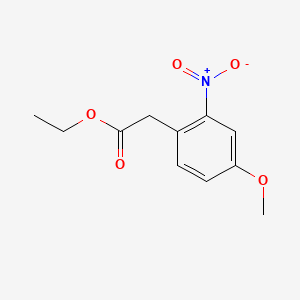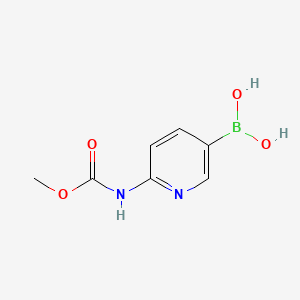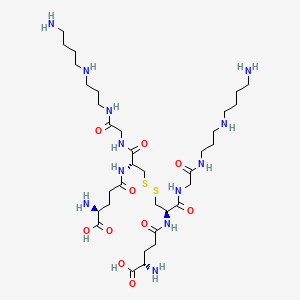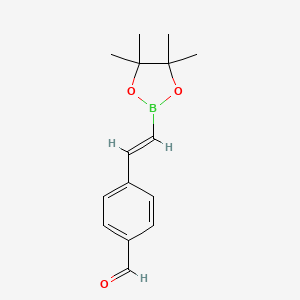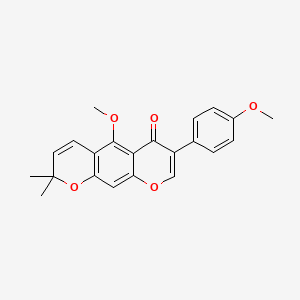
Alpinumisoflavone dimethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpinumisoflavone dimethyl ether is a member of isoflavanones.
Alpinumisoflavone dimethyl ether is a natural product found in Millettia thonningii and Erythrina variegata with data available.
Applications De Recherche Scientifique
Molecular Structure and Toxicity
Alpinumisoflavone dimethyl ether has been a subject of research for its molecular structure and toxicity. A study by Kingsford-Adaboh et al. (2006) investigated the X-ray single-crystal structures of various isoflavone compounds, including O,O-dimethylalpinumisoflavone. This study provided insights into the compounds' molecular dipole moments, electrostatic potentials, and toxicities.
Anticancer Properties
Recent research highlights the anticancer properties of alpinumisoflavone in various cancer cells, including ovarian cancer. Hong et al. (2022) found that alpinumisoflavone induces anti-proliferation in human ovarian cancer cells and regulates several cellular pathways leading to apoptosis. Jang et al. (2022) reported similar effects in hepatocellular carcinoma cells, where alpinumisoflavone impairs mitochondrial respiration and induces apoptosis.
Neuropharmacological Effects
Baicalein 5,6-dimethyl ether, a related compound, has been studied for its neuropharmacological effects. Brinza et al. (2021) explored its potential in treating anxiety and amnesia by restoring cholinergic activity and reducing brain oxidative stress in a zebrafish model.
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of alpinumisoflavone have been evaluated, particularly in the context of improving its solubility and bioavailability. Jo et al. (2019) used polymeric micelles to encapsulate alpinumisoflavone, enhancing its bioavailability and reducing toxicity for intravenous administration.
Pharmacological Overview
Alpinumisoflavone's diverse pharmacological effects have been summarized in a review by Ateba et al. (2019). They highlighted its antiosteoporotic, antioxidant, antimicrobial, anticancer, estrogenic, antidiabetic, and neuroprotective properties, emphasizing the need for further research to confirm these effects.
Anti-metastatic Effects
The compound has also been researched for its anti-metastatic effects. Gao et al. (2017) investigated alpinumisoflavone's role in melanoma treatment, finding that it impairs metastatic potential and modulates gene expression related to cancer progression.
Propriétés
Numéro CAS |
34086-56-1 |
|---|---|
Nom du produit |
Alpinumisoflavone dimethyl ether |
Formule moléculaire |
C22H20O5 |
Poids moléculaire |
364.39 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



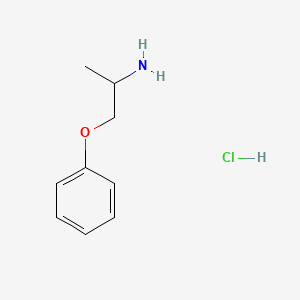
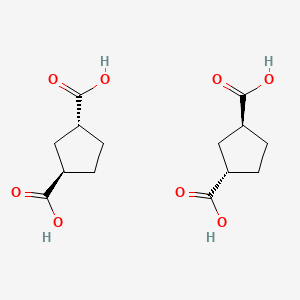
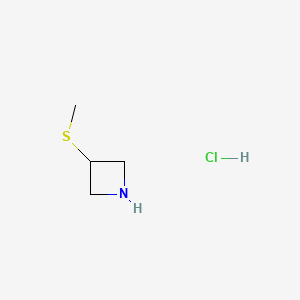
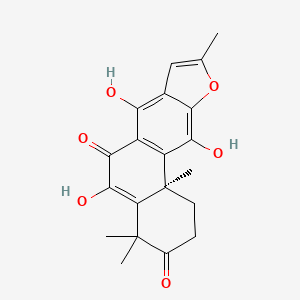
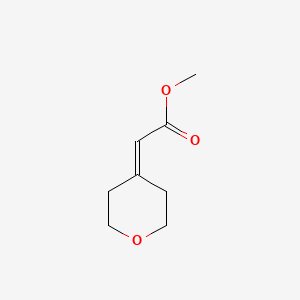
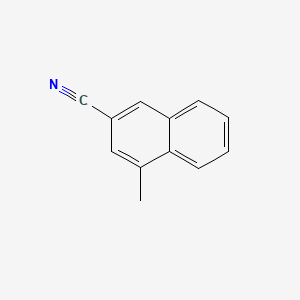
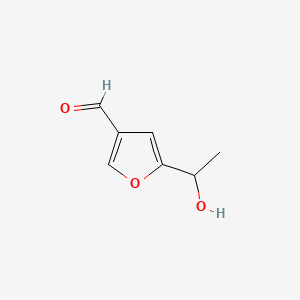
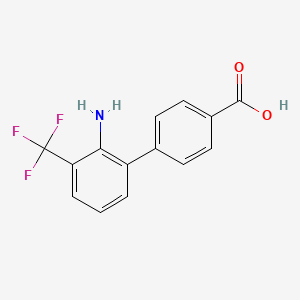
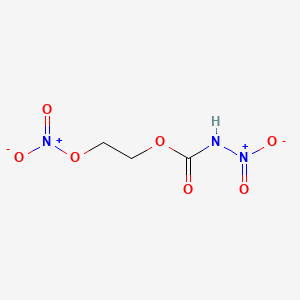
![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B600137.png)
